1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine
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Overview
Description
1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine is an organic compound that features both bromine and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or a hydroxylating agent such as osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This may include continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, KOtBu
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a de-brominated product
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-1-(4-hydroxyphenyl)methylamine
- 1-(3-Fluorophenyl)-1-(4-hydroxyphenyl)methylamine
- 1-(3-Iodophenyl)-1-(4-hydroxyphenyl)methylamine
Uniqueness
1-(3-Bromophenyl)-1-(4-hydroxyphenyl)methylamine is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
936497-92-6 |
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Molecular Formula |
C13H12BrNO |
Molecular Weight |
278.14 g/mol |
IUPAC Name |
4-[amino-(3-bromophenyl)methyl]phenol |
InChI |
InChI=1S/C13H12BrNO/c14-11-3-1-2-10(8-11)13(15)9-4-6-12(16)7-5-9/h1-8,13,16H,15H2 |
InChI Key |
QEYJAQHOURMNGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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